molecular formula C10H22ClN B2401457 Cyclodecanamine hydrochloride CAS No. 91342-29-9

Cyclodecanamine hydrochloride

Cat. No.: B2401457
CAS No.: 91342-29-9
M. Wt: 191.74
InChI Key: QYALQSOADWWYPG-UHFFFAOYSA-N
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Description

Cyclodecanamine hydrochloride is an organic compound with the chemical formula C₁₀H₂₂ClN. It is a derivative of cyclodecanamine, where the amine group is protonated and paired with a chloride ion. This compound is primarily known for its applications in medicinal chemistry, particularly as an anti-diabetic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodecanamine hydrochloride can be synthesized through the hydrogenation of cyclodecanone in the presence of ammonia and a suitable catalyst. The reaction typically involves the following steps:

    Hydrogenation of Cyclodecanone: Cyclodecanone is hydrogenated in the presence of ammonia and a catalyst such as nickel or cobalt to form cyclodecanamine.

    Formation of Hydrochloride Salt: The resulting cyclodecanamine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalytic Hydrogenation: Utilizing high-pressure hydrogenation reactors to convert cyclodecanone to cyclodecanamine.

    Purification and Crystallization: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclodecanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it back to cyclodecanamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of cyclodecanone or cyclodecanamide.

    Reduction: Regeneration of cyclodecanamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of cyclodecanamine.

Scientific Research Applications

Cyclodecanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Cyclodecanamine hydrochloride can be compared with other similar compounds such as:

Uniqueness: this compound’s unique ten-membered ring structure provides distinct steric and electronic properties, making it valuable in specific synthetic and medicinal applications.

Comparison with Similar Compounds

  • Cyclohexylamine
  • Cyclooctylamine
  • Cyclododecylamine

Cyclodecanamine hydrochloride’s unique structure and properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

cyclodecanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c11-10-8-6-4-2-1-3-5-7-9-10;/h10H,1-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALQSOADWWYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91342-29-9
Record name cyclodecanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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